3-Deshydroxy-3-methoxy estrone-d3
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Overview
Description
3-Deshydroxy-3-methoxy estrone-d3 is a synthetic derivative of estrone, a naturally occurring estrogen hormone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deshydroxy-3-methoxy estrone-d3 typically involves the modification of the estrone moleculeThis can be achieved through a series of chemical reactions, including methylation and dehydroxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Deshydroxy-3-methoxy estrone-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Deshydroxy-3-methoxy estrone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of steroidal structures and reactions.
Biology: Employed in the study of estrogenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of 3-Deshydroxy-3-methoxy estrone-d3 involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptors alpha and beta, which are involved in the regulation of reproductive and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with a hydroxyl group at the third position.
Estradiol: Another natural estrogen, more potent than estrone.
Estriol: A weaker estrogen compared to estrone and estradiol.
Uniqueness
3-Deshydroxy-3-methoxy estrone-d3 is unique due to the absence of the hydroxyl group at the third position and the presence of a methoxy group. This structural modification alters its interaction with estrogen receptors and its overall biological activity, making it a valuable compound for research purposes .
Properties
Molecular Formula |
C19H26O2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3 |
InChI Key |
NSUVCVKCWGOYPV-YIJAEARJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CCC2=C(C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC |
Origin of Product |
United States |
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